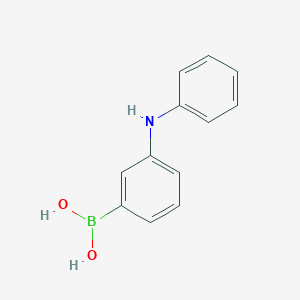
3-(Phenylamino)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl group attached to the boronic acid moiety and an additional phenylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with aniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between phenylboronic acid and aniline . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: 3-(Phenylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Hydroxylated phenylboronic acid.
Substitution: Various substituted phenylboronic acid derivatives depending on the electrophile used.
科学研究应用
3-(Phenylamino)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-(Phenylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
相似化合物的比较
Phenylboronic acid: Lacks the phenylamino group, making it less versatile in certain reactions.
4-(Phenylamino)phenylboronic acid: Similar structure but with the phenylamino group in a different position, affecting its reactivity and applications.
3-(Phenylamino)phenylboronic acid derivatives: Various derivatives with different substituents on the phenyl rings, offering a range of reactivities and applications.
Uniqueness: this compound is unique due to the presence of both the boronic acid and phenylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
生物活性
3-(Phenylamino)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a phenyl ring substituted with an amino group. This structure allows for unique interactions within biological systems, particularly with enzymes and receptors.
1. Anticancer Activity
Research has highlighted the potential of phenylboronic acids as anticancer agents. A study evaluated the antiproliferative effects of various phenylboronic acid derivatives on different cancer cell lines, including ovarian cancer cells (A2780). The results indicated that certain derivatives exhibited low micromolar activity, inducing apoptosis and cell cycle arrest through mechanisms involving caspase activation and p21 accumulation .
Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 | 2.5 | G2/M phase arrest, caspase-3 activation |
| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 1.8 | Apoptosis induction, mitotic catastrophe |
2. Enzyme Inhibition
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it effective in inhibiting certain enzymes. For example, studies have shown that phenylboronic acid derivatives can inhibit serine β-lactamases (SBLs), which are critical in antibiotic resistance mechanisms. These compounds were found to synergistically restore the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Table 2: Inhibition Profiles of Phenylboronic Acid Derivatives Against SBLs
| Compound | Target Enzyme | IC50 (µM) | Synergistic Effect with Antibiotic |
|---|---|---|---|
| Compound 2 | KPC-2 | 0.5 | Yes |
| Compound 4 | GES-5 | 0.7 | Yes |
Case Study 1: Anticancer Properties
In a study published in Cancer Research, researchers investigated the effects of various phenylboronic acid derivatives on ovarian cancer cells. They found that specific compounds not only inhibited cell proliferation but also triggered apoptosis through a caspase-dependent pathway. This study supports the potential use of these compounds as therapeutic agents in cancer treatment .
Case Study 2: Antibiotic Resistance
A recent investigation focused on the ability of phenylboronic acids to combat antibiotic-resistant bacteria. The study demonstrated that certain derivatives could inhibit class A carbapenemases and restore the activity of meropenem against resistant strains. This finding underscores the relevance of these compounds in addressing the growing issue of antibiotic resistance .
属性
分子式 |
C12H12BNO2 |
|---|---|
分子量 |
213.04 g/mol |
IUPAC 名称 |
(3-anilinophenyl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14-16H |
InChI 键 |
GYIVBBDEBKWRAJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)NC2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















